molecular formula C12H14N6 B6247096 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine CAS No. 1270797-71-1

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine

货号 B6247096
CAS 编号: 1270797-71-1
分子量: 242.3
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine, commonly referred to as 4-EIPA, is a synthetic compound used in scientific research. It acts as a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory processes. 4-EIPA has been studied extensively to determine its effects on biochemical and physiological processes, as well as its potential applications in laboratory experiments.

科学研究应用

4-EIPA has been used in a variety of scientific research applications due to its ability to selectively inhibit the enzyme 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. In particular, it has been used to study the role of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine in inflammatory processes, as well as its potential role in the treatment of inflammatory diseases. Additionally, 4-EIPA has been used to study the role of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine in the regulation of neurotransmitters and its potential role in the treatment of neurological disorders.

作用机制

4-EIPA acts as a selective inhibitor of the enzyme 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine is an enzyme that is involved in the regulation of inflammatory processes, and 4-EIPA acts to inhibit the activity of the enzyme. By inhibiting the activity of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine, 4-EIPA can reduce the inflammatory response and thus has potential therapeutic applications.
Biochemical and Physiological Effects
4-EIPA has been studied extensively to determine its effects on biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of nitric oxide. Additionally, 4-EIPA has been shown to reduce the production of prostaglandins, which are important mediators of inflammation. Additionally, 4-EIPA has been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to inflammation.

实验室实验的优点和局限性

4-EIPA has several advantages when used in laboratory experiments. It is easily synthesized, and it is a potent and selective inhibitor of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. Additionally, it is relatively non-toxic and has low systemic bioavailability, making it safe for use in laboratory experiments. However, 4-EIPA does have some limitations. It is not as potent as other 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine inhibitors, and it has a relatively short half-life, making it difficult to maintain consistent levels of the compound in laboratory experiments.

未来方向

There are several potential future directions for 4-EIPA research. One potential direction is to further explore the therapeutic potential of 4-EIPA in the treatment of inflammatory diseases, such as asthma and rheumatoid arthritis. Additionally, further research could be done to explore the potential of 4-EIPA in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be done to explore the potential of 4-EIPA in combination with other drugs to enhance the therapeutic effects of the drugs.

合成方法

4-EIPA is synthesized in a two-step process. The first step involves the condensation of 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine and 1-methyl-1H-pyrazol-5-amine to form the intermediate 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-ylideneamine. The second step involves the reaction of the intermediate with 4-chlorobenzoyl chloride to form the final product, 4-EIPA.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine' involves the synthesis of the imidazo[4,5-b]pyridine ring system followed by the addition of the pyrazol-5-amine moiety.", "Starting Materials": [ "2-aminopyridine", "ethyl 2-bromoacetate", "methylhydrazine", "ethyl 2-chloroacetate", "sodium hydride", "ethyl iodide", "3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium azide", "sodium borohydride", "sodium hydroxide", "1-methyl-3-nitro-1H-pyrazole", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-aminopyridin-4-yl)acetate by reacting 2-aminopyridine with ethyl 2-bromoacetate in the presence of sodium hydride.", "Step 2: Synthesis of 2-(2-methyl-1H-imidazol-4-yl)acetic acid by reacting methylhydrazine with ethyl 2-chloroacetate followed by hydrolysis with acetic acid.", "Step 3: Synthesis of 3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde by reacting 2-(2-methyl-1H-imidazol-4-yl)acetic acid with sodium nitrite and hydrochloric acid followed by reduction with sodium borohydride.", "Step 4: Synthesis of 3-ethyl-3H-imidazo[4,5-b]pyridine by reacting 3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde with sodium azide in the presence of acetic acid followed by reduction with hydrogen gas in the presence of palladium on carbon.", "Step 5: Synthesis of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine by reacting 3-ethyl-3H-imidazo[4,5-b]pyridine with 1-methyl-3-nitro-1H-pyrazole in the presence of sodium hydroxide followed by reduction with hydrogen gas in the presence of palladium on carbon." ] }

CAS 编号

1270797-71-1

产品名称

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine

分子式

C12H14N6

分子量

242.3

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。